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Introduction
Lorlatinib is a potent, third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1

(ROS1) tyrosine kinase inhibitor. The solid-state properties of an active pharmaceutical

ingredient (API) are critical to its stability, bioavailability, and manufacturability. Like many

pharmaceutical compounds, lorlatinib can exist in multiple crystalline forms, a phenomenon

known as polymorphism. This technical guide provides an in-depth analysis of the known

crystalline forms of lorlatinib, with a particular focus on the available data for the lorlatinib
acetate solvate.

The development of lorlatinib has led to the identification of several polymorphic and solvated

forms, including a crystalline acetic acid solvate, often referred to as Form 3. However, it has

been noted that solvated forms can present challenges for drug development, particularly

concerning physical stability. This has led to the development of more stable forms, such as the

anhydrous free base (Form 7) and a free base hydrate (Form 24), which have been more

extensively characterized.[1] This guide will summarize the available structural data for the

lorlatinib acetate form and provide a comparative analysis with other significant crystalline

forms.

Experimental Protocols
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The structural characterization of lorlatinib crystal forms employs a range of analytical

techniques to elucidate their unique physicochemical properties. The following are detailed

methodologies for the key experiments cited in the characterization of lorlatinib polymorphs.

Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a primary technique for distinguishing different crystalline

forms.

Instrumentation: A Bruker-Axis/D8 ADVANCE (DAVINCI) X-ray diffractometer is a commonly

used instrument.

Radiation Source: CuKα radiation with a wavelength of 1.5406 Å is typically employed.

Scan Parameters: Data is collected using a continuous scan at a rate of 0.03°/min.

Sample Preparation: Samples are generally packed into a standard sample holder. For

quantitative analysis, the measured PXRD pattern of a new form can be aligned with a

simulated pattern from single-crystal data, if available.[2]

Solid-State Nuclear Magnetic Resonance (ssNMR)
Spectroscopy
Solid-State NMR (ssNMR) provides information about the local chemical environment of atoms

in the crystal lattice. Both 13C and 19F ssNMR are utilized for lorlatinib, which contains

fluorine.

Instrumentation: A Bruker-Avance solid-state NMR spectrometer is a suitable instrument.

13C ssNMR: Spectra are typically acquired using a cross-polarization magic-angle spinning

(CPMAS) probe.

19F ssNMR: Spectra are acquired using a magic-angle spinning (MAS) probe.

Chemical Shift Referencing: Chemical shifts for 19F ssNMR are often referenced to an

external sample of trifluoroacetic acid (50% v/v in H2O) at -76.54 ppm.[3]
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Raman Spectroscopy
Raman spectroscopy is a non-destructive technique that provides information about vibrational

modes in a molecule.

Instrumentation: A RAM II FT Raman module attached to a Vertex 70 FTIR spectrometer

(Bruker, UK) is a representative instrument.[2]

Laser Source: A 1064 nm Nd:YAG laser is a common excitation source.

Data Collection: Spectra are typically collected over a specific wavenumber range (e.g.,

3600 cm-1 to 200 cm-1) with a set number of scans.

Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and

Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the

crystalline forms.

DSC Instrumentation: A Mettler Polymer DSC R instrument is an example of the equipment

used.[4]

DSC Experimental Conditions: A sample is heated in an aluminum pan with a pierced lid at a

defined heating rate, commonly 10 K/min, under a nitrogen purge.[4]

TGA Instrumentation: A Mettler TGA/DSC 1 instrument is a suitable example.

TGA Experimental Conditions: A sample is heated in an aluminum pan at a defined heating

rate, typically 10 K/min, under a nitrogen purge.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of

new polymorphic forms of an active pharmaceutical ingredient like lorlatinib.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://data.epo.org/publication-server/rest/v1.0/publication-dates/20210331/patents/EP3798222NWA1/document.pdf
https://patents.google.com/patent/WO2021069571A1/en
https://patents.google.com/patent/WO2021069571A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609991?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Polymorphic Screening and Characterization Workflow

Crystal Form Discovery

Stability and Formulation

API Solution

Crystallization Screening
(Varying Solvents, Temperatures, etc.)

Isolation of Solid Forms

Powder X-ray Diffraction (PXRD)

Identify unique crystal forms

Thermal Analysis (DSC, TGA)

Spectroscopy (Raman, FTIR)

Single Crystal X-ray Diffraction (SCXRD)

If suitable crystals are obtained

Solid-State NMR (ssNMR) Hygroscopicity (DVS)

Physical Stability Studies

Formulation Development

Click to download full resolution via product page
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Data Presentation: Structural and Physicochemical
Properties
The following tables summarize the available quantitative data for various crystalline forms of

lorlatinib. It is important to note that detailed public data for the lorlatinib acetate solvate (Form

3) is limited.

Table 1: Powder X-ray Diffraction Data for Selected Lorlatinib Crystal Forms
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2θ (°) [±0.2°]
Form 7 (Anhydrous
Free Base)[2]

Form 24 (Free Base
Hydrate)[5]

Form B
(Anhydrous Free
Base)[4]

8.7 ✓

8.8 ✓

9.6 ✓

9.7 ✓

10.1 ✓

10.9 ✓

11.2 ✓

11.8 ✓

12.6 ✓

14.3 ✓

15.2 ✓

16.2 ✓

17.2 ✓

17.3 ✓

17.6 ✓

18.8 ✓ ✓

21.5 ✓

21.9 ✓

23.2 ✓

Table 2: Spectroscopic Data for Selected Lorlatinib Crystal Forms
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Technique Parameter
Form 7 (Anhydrous
Free Base)[2]

Form 24 (Free Base
Hydrate)[6]

Raman
Wavenumber (cm-1)

[±2 cm-1]

2240, 2229, 1619,

1553, 774
Not Available

13C ssNMR
Chemical Shift (ppm)

[±0.2 ppm]
142.1, 112.3, 39.1 136.2, 41.2, 40.2

19F ssNMR
Chemical Shift (ppm)

[±0.2 ppm]
-108.2, -115.2 Not Available

Table 3: Thermal Analysis Data for Lorlatinib Form B

Technique Parameter Value[4]

DSC Onset of Endotherm 191 ± 5 °C

DSC Peak of Endotherm 198 ± 5 °C

Structural Analysis of Lorlatinib Acetate (Form 3)
The crystalline acetic acid solvate of lorlatinib, designated as Form 3, is described in patent

literature, notably WO2014207606.[4] This form is characterized as containing approximately

one molecule of acetic acid per molecule of lorlatinib.[4]

Preparation
The preparation of lorlatinib acetate Form 3 involves the crystallization of lorlatinib from acetic

acid. A general procedure involves dissolving the lorlatinib free base in acetic acid, followed by

crystallization, isolation, and drying of the resulting solid. This form has also been used as a

starting material for the preparation of other polymorphic forms, such as Form 7.[2]

Structural and Physicochemical Properties
While the existence of Form 3 is well-documented, a comprehensive public dataset of its

structural and physicochemical properties is not readily available. The focus of much of the

published literature has shifted to the more physically stable anhydrous and hydrated free base
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forms. It is reported that the acetic acid solvate (Form 3) may present challenges with respect

to physical stability, which can be a significant drawback for pharmaceutical development. This

has been a driving factor for the development of alternative crystalline forms with more

desirable properties for a final drug product.

Comparative Analysis with Other Crystal Forms
Lorlatinib Anhydrous Free Base (Form 7)
Form 7 is an anhydrous, non-solvated crystalline form of lorlatinib free base. It is characterized

by high crystallinity, high purity, low hygroscopicity, and favorable dissolution and mechanical

properties. Due to its improved physical stability compared to the acetic acid solvate, Form 7 is

a preferred form for pharmaceutical formulations. Its distinct PXRD pattern, with characteristic

peaks at approximately 9.6, 10.1, 12.6, 14.3, 16.2, and 17.3 °2θ, allows for its unambiguous

identification.[2]

Lorlatinib Free Base Hydrate (Form 24)
Form 24 is a crystalline hydrate of lorlatinib free base. It has been developed to have improved

physical stability in aqueous-based formulations.[1] This form is distinct from other hydrated

forms and the anhydrous form, with a unique PXRD pattern characterized by peaks at

approximately 8.8, 9.7, 10.9, 17.6, and 18.8 °2θ.[5]

Conclusion
The structural analysis of lorlatinib reveals a complex landscape of polymorphism. While the

lorlatinib acetate crystal form (Form 3) has been identified as a crystalline solvate, detailed

public information on its structural and physicochemical properties is limited. The challenges

associated with its physical stability have led to the development and extensive

characterization of more stable crystalline forms, namely the anhydrous free base (Form 7) and

the hydrated free base (Form 24). For researchers and drug development professionals, a

thorough understanding of the properties of these different solid-state forms is crucial for the

successful formulation and commercialization of lorlatinib-based therapies. Further research

into the single-crystal structure of Form 3 would be beneficial for a more complete

understanding of its properties and its relationship to the other polymorphic forms of lorlatinib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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